molecular formula C26H27NO4 B11392002 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11392002
M. Wt: 417.5 g/mol
InChI Key: HOQDKEIXURDHHM-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furochromen core, which is a fused ring system combining furan and chromen structures, along with a phenylethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Introduction of the tert-butyl and methyl groups: These groups are usually introduced via alkylation reactions using tert-butyl halides and methyl halides in the presence of strong bases.

    Attachment of the phenylethylacetamide moiety: This step involves amide bond formation, typically through the reaction of an acyl chloride with a phenylethylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have bioactive properties, making it useful in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: The compound might find use in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: This compound shares the furochromen core but differs in the acetic acid moiety.

    2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole: This compound has a similar tert-butyl and methyl substitution pattern but features a benzotriazole core.

Uniqueness

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide is unique due to its combination of the furochromen core with a phenylethylacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C26H27NO4/c1-16-18-12-20-21(26(2,3)4)15-30-22(20)14-23(18)31-25(29)19(16)13-24(28)27-11-10-17-8-6-5-7-9-17/h5-9,12,14-15H,10-11,13H2,1-4H3,(H,27,28)

InChI Key

HOQDKEIXURDHHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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